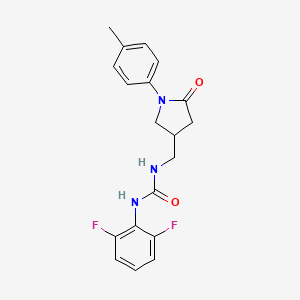

1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N3O2/c1-12-5-7-14(8-6-12)24-11-13(9-17(24)25)10-22-19(26)23-18-15(20)3-2-4-16(18)21/h2-8,13H,9-11H2,1H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDFKLLNCVLQPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the p-tolyl group: This step may involve a Friedel-Crafts alkylation reaction.

Attachment of the difluorophenyl group: This can be done through a nucleophilic substitution reaction.

Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or a carbamoyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reagents: Including halogens, alkyl halides, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives similar to 1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. In vitro studies demonstrated that certain analogs had IC50 values in the micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines .

Anti-inflammatory Properties

Additionally, this compound class has been explored for their anti-inflammatory effects. Research has shown that certain derivatives possess potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Compounds exhibiting selective COX-2 inhibition have been identified as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), offering benefits such as reduced gastrointestinal toxicity .

Case Studies

| Study | Compound | Target | IC50 Value | Outcome |

|---|---|---|---|---|

| Study A | Analog 1 | A549 | 1.962 µM | Significant inhibition of cell proliferation |

| Study B | Analog 2 | MCF-7 | 3.597 µM | Induced apoptosis in cancer cells |

| Study C | Analog 3 | COX-2 | 0.01 µM | Selective inhibition compared to celecoxib |

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

1-(2,6-Difluorophenyl)-3-(methyl)urea: A simpler analog with similar structural features.

1-(2,6-Difluorophenyl)-3-((5-oxo-1-(phenyl)pyrrolidin-3-yl)methyl)urea: A compound with a phenyl group instead of a p-tolyl group.

Uniqueness

1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, with CAS number 955257-21-3, is a synthetic compound belonging to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 359.4 g/mol. The structure includes a difluorophenyl group and a pyrrolidine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 359.4 g/mol |

| CAS Number | 955257-21-3 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the pyrrolidine ring through cyclization reactions.

- Introduction of the p-tolyl group via Friedel-Crafts alkylation.

- Attachment of the difluorophenyl group through nucleophilic substitution.

- Formation of the urea linkage by reacting an amine with an isocyanate or carbamoyl chloride.

Antiproliferative Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that related urea derivatives can inhibit the growth of breast, colon, and lung cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of key enzymes involved in cell proliferation.

- Interference with signaling pathways that regulate cell survival and apoptosis.

Specific studies have indicated that certain urea derivatives can inhibit dihydrofolate reductase (DHFR), although this particular compound's activity against DHFR remains to be characterized .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

- Study on Anticancer Activity : A related urea derivative was tested against various cancer cell lines, demonstrating IC50 values in the micromolar range, indicating moderate to high potency .

- Mechanistic Insights : Another study revealed that modifications in the urea structure led to enhanced interactions with target enzymes, significantly improving antiproliferative effects .

Comparative Analysis

When comparing this compound with similar compounds:

| Compound | Antiproliferative Activity (IC50) | Unique Features |

|---|---|---|

| 1-(2,6-Difluorophenyl)-3-methylurea | Moderate | Simpler structure |

| 1-(2,6-Difluorophenyl)-3-((5-oxo-1-(phenyl)pyrrolidin-3-yl)methyl)urea | High | Enhanced interaction profiles |

Q & A

Q. What are the recommended synthetic routes for 1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, and how do reaction conditions influence yield?

The synthesis typically involves:

Pyrrolidinone formation : Cyclization of a substituted pyrrolidine precursor under basic conditions (e.g., KOH/EtOH) to generate the 5-oxo-pyrrolidin-3-yl scaffold.

Urea linkage : Reaction of the pyrrolidine intermediate with 2,6-difluorophenyl isocyanate in anhydrous DCM at 0–5°C to minimize side reactions .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane 3:7) or recrystallization from ethanol.

Key variables :

- Temperature control during urea bond formation (<10°C) reduces hydrolysis.

- Solvent choice (polar aprotic solvents like DMF may accelerate reaction but require stringent drying).

Yield optimization requires monitoring via TLC and adjusting stoichiometry (1.2:1 ratio of isocyanate to amine intermediate recommended) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- ¹H/¹³C NMR : Assign peaks for diagnostic groups:

- δ 7.2–7.5 ppm (aromatic protons from difluorophenyl and p-tolyl groups).

- δ 3.8–4.2 ppm (methylene protons adjacent to urea).

- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and pyrrolidinone C=O (~1720 cm⁻¹) .

- HRMS : Verify molecular ion [M+H]⁺ at m/z 414.15 (calculated for C₂₃H₂₂F₂N₃O₂) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.

- Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can contradictory data in biological activity across structurally similar analogs be resolved?

Case study : A derivative with 3-chlorophenyl substitution showed 10x higher cytotoxicity than the 2,6-difluorophenyl variant. Approach :

Molecular docking : Compare binding modes to target proteins (e.g., Factor VIIa) using PDB 4YAY .

Metabolic stability : Assess hepatic microsome half-life to rule out pharmacokinetic disparities.

Electron-withdrawing effects : Fluorine’s inductive effects may reduce electron density at the urea carbonyl, weakening hydrogen bonding to active-site residues .

Q. What strategies optimize regioselectivity during the synthesis of the pyrrolidinone core?

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the pyrrolidine nitrogen during functionalization.

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) to control stereochemistry at C3 of the pyrrolidinone.

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h while maintaining >90% enantiomeric excess .

Q. How does the compound’s binding mechanism differ between enzyme isoforms (e.g., Factor VIIa vs. XIa)?

Methodology :

X-ray crystallography : Resolve co-crystal structures with Factor VIIa (PDB 4YAY) and XIa to compare binding poses .

Mutagenesis studies : Replace key residues (e.g., Ser214 in Factor VIIa) to identify critical interactions.

Free energy calculations : Use MM/GBSA to quantify contributions of the difluorophenyl group to binding affinity .

Q. What computational tools predict metabolic liabilities of the urea functional group?

- CYP450 metabolism : Simulate oxidative dealkylation using Schrödinger’s ADMET Predictor.

- Hydrolysis susceptibility : Apply DFT calculations (B3LYP/6-31G*) to evaluate urea bond stability at physiological pH .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across independent studies?

Root cause analysis :

- Assay variability : Normalize data using internal controls (e.g., staurosporine for kinase assays).

- Compound purity : Validate via HPLC (≥95% purity; impurities >2% may skew results) .

- Buffer conditions : Phosphate vs. HEPES buffers can alter ionization of the urea group, affecting activity .

Experimental Design Considerations

9. Design a SAR study to explore the role of fluorine substitution on biological activity.

Variables :

- Position : Compare 2,6-difluoro vs. 3,4-difluoro analogs.

- Electron density : Measure Hammett constants (σₚ for fluorine = 0.06) to correlate with activity.

Methods : - Synthesize analogs via parallel synthesis.

- Test against a panel of 10 kinases using radiometric assays.

Expected outcomes : 2,6-difluoro substitution enhances membrane permeability (logP = 2.8 vs. 2.1 for 3,4-difluoro) .

Methodological Resources

| Technique | Application | Reference ID |

|---|---|---|

| High-resolution crystallography | Binding mode analysis | |

| Asymmetric catalysis | Pyrrolidinone stereocontrol | |

| ADMET prediction | Metabolic stability assessment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.